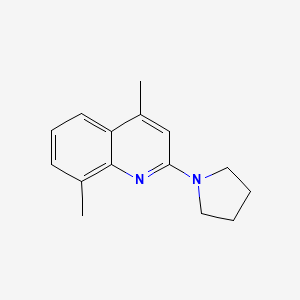

4,8-Dimethyl-2-(1-pyrrolidinyl)quinoline

Description

Overview of the Quinoline (B57606) Scaffold in Pharmaceutical and Medicinal Chemistry

Quinoline, a fused bicyclic heterocycle containing a benzene (B151609) ring fused to a pyridine (B92270) ring, is a foundational structure in the development of therapeutic agents. wikipedia.org This scaffold is prevalent in a multitude of natural products, particularly alkaloids, and synthetic compounds that exhibit a broad spectrum of pharmacological activities. biointerfaceresearch.comnih.govnih.govresearchgate.netorientjchem.orgresearchgate.net The versatility of the quinoline ring allows for functionalization at various positions, enabling chemists to modulate the biological and physicochemical properties of its derivatives. frontiersin.org

The quinoline nucleus is a key component in numerous commercially available drugs, demonstrating its importance in medicine. Notable examples include antimalarials like chloroquine (B1663885) and quinine, as well as antibacterial agents such as ciprofloxacin. rsc.org The therapeutic applications of quinoline derivatives are extensive, covering a wide range of conditions. nih.govnih.govwisdomlib.org

Table 1: Therapeutic Applications of Quinoline Derivatives

| Therapeutic Area | Examples of Activities |

|---|---|

| Infectious Diseases | Antimalarial, Antibacterial, Antifungal, Antiviral, Antitubercular. biointerfaceresearch.comnih.govrsc.orgnih.gov |

| Oncology | Anticancer, Antitumor. biointerfaceresearch.comnih.govrsc.orgwisdomlib.org |

| Inflammatory Disorders | Anti-inflammatory, Analgesic. biointerfaceresearch.comnih.govnih.gov |

| Neurological Disorders | Anticonvulsant, Anti-Alzheimer's. nih.govnih.govnih.gov |

| Cardiovascular Diseases | Anti-arrhythmic, Antihypertensive. biointerfaceresearch.comnih.gov |

The continued interest in the quinoline scaffold stems from its proven track record in drug discovery and its capacity to serve as a template for the design of novel bioactive molecules with improved efficacy and safety profiles. nih.govnih.gov

Significance of Alkyl Substituents (e.g., Methyl Groups) on Quinoline Ring Systems in Bioactive Molecules

The introduction of alkyl groups, such as methyl substituents, onto the quinoline ring can profoundly influence the biological activity of the resulting molecule. The position and nature of these substituents are critical in determining the compound's pharmacological profile. frontiersin.org Methyl groups can affect a molecule's lipophilicity, steric interactions with biological targets, and metabolic stability.

For instance, the presence of a methyl group can enhance the binding affinity of a compound to its target receptor or enzyme. In some cases, methylation at specific positions of the quinoline ring has been shown to be crucial for optimal activity. Conversely, the addition of a methyl group at other positions can lead to a decrease or complete loss of activity, highlighting the importance of precise structural modifications. youtube.commdpi.com

Structure-activity relationship (SAR) studies of various quinoline derivatives have demonstrated that methyl groups can modulate a range of biological effects, including anticancer and anti-inflammatory activities. mdpi.comontosight.ai For example, the substitution of small, lipophilic groups like methyl groups on the quinoline core has been shown to increase inhibitory potency for certain biological targets. mdpi.com

The Role of Pyrrolidinyl Moieties as Key Pharmacophores in Heterocyclic Compounds

The pyrrolidine (B122466) ring, a five-membered nitrogen-containing heterocycle, is a significant pharmacophore in medicinal chemistry. frontiersin.orgnih.govresearchgate.net This saturated scaffold is found in numerous natural products, particularly alkaloids, and is a component of many approved drugs. nih.govmdpi.com The non-planar, three-dimensional structure of the pyrrolidine ring allows for specific spatial arrangements of substituents, which can lead to precise interactions with biological macromolecules. researchgate.netnih.gov

Table 2: Biological Activities Associated with Pyrrolidinyl-Containing Compounds

| Biological Activity | Therapeutic Area |

|---|---|

| Anticancer | Oncology. nih.govnih.gov |

| Antiviral | Infectious Diseases. nih.govnih.gov |

| Antibacterial | Infectious Diseases. frontiersin.orgnih.gov |

| Anti-inflammatory | Inflammatory Disorders. frontiersin.orgnih.gov |

| Anticonvulsant | Neurological Disorders. frontiersin.orgnih.gov |

The pyrrolidine moiety is a versatile building block in drug discovery, and its incorporation into heterocyclic systems, such as quinolines, can lead to the development of novel compounds with enhanced biological properties. frontiersin.orgnih.gov

Research Rationale for Investigating 4,8-Dimethyl-2-(1-pyrrolidinyl)quinoline

The scientific rationale for the investigation of this compound is rooted in the established pharmacological importance of its constituent chemical motifs. The quinoline core is a well-known privileged scaffold in medicinal chemistry, consistently yielding compounds with a wide array of biological activities. nih.govbohrium.com

The presence of two methyl groups at the 4 and 8 positions of the quinoline ring is anticipated to modulate the electronic and steric properties of the molecule, which could, in turn, influence its interaction with biological targets. The substitution pattern of alkyl groups on the quinoline nucleus is a critical determinant of bioactivity. ontosight.ai

Furthermore, the incorporation of a pyrrolidinyl group at the 2-position introduces a well-established pharmacophore known to impart a range of biological effects, including anticancer, anti-inflammatory, and antimicrobial properties. frontiersin.orgnih.gov The combination of the dimethyl-substituted quinoline scaffold with the pyrrolidinyl moiety in this compound suggests the potential for synergistic or novel pharmacological activities. Therefore, the synthesis and biological evaluation of this compound are of significant interest for the discovery of new therapeutic leads.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4,8-dimethyl-2-pyrrolidin-1-ylquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2/c1-11-6-5-7-13-12(2)10-14(16-15(11)13)17-8-3-4-9-17/h5-7,10H,3-4,8-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFXGOELTARHIOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=CC(=N2)N3CCCC3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101322000 | |

| Record name | 4,8-dimethyl-2-pyrrolidin-1-ylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101322000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

7.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24819669 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

338415-81-9 | |

| Record name | 4,8-dimethyl-2-pyrrolidin-1-ylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101322000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4,8 Dimethyl 2 1 Pyrrolidinyl Quinoline

Retrosynthetic Analysis of the 4,8-Dimethyl-2-(1-pyrrolidinyl)quinoline Core Structure

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. wikipedia.orgactascientific.com It involves deconstructing the target molecule into simpler, commercially available precursor structures. wikipedia.org For this compound, two primary disconnection approaches are considered:

Disconnection of the C-N Bond: The most logical primary disconnection is at the C2-N bond of the quinoline (B57606) ring. This simplifies the target molecule into a 4,8-dimethylquinoline (B78481) core functionalized with a suitable leaving group (X) at the C-2 position and pyrrolidine (B122466). This approach suggests a nucleophilic aromatic substitution (SNAr) as the final step in the synthesis.

Disconnection of the Quinoline Ring: Further deconstruction of the 4,8-dimethylquinoline core itself can be envisioned through several classical named reactions. This involves breaking the bonds of the pyridine (B92270) ring portion of the quinoline system. This leads to precursors such as a substituted aniline (B41778) and a three- or four-carbon carbonyl-containing fragment, which can be joined through various condensation and cyclization strategies.

These disconnections form the basis for planning a forward synthesis, guiding the selection of appropriate starting materials and reaction pathways.

Established Synthetic Routes for Quinoline Ring Systems Applicable to this compound

Several classical methods are available for constructing the quinoline ring system. The applicability of these methods to the synthesis of the 4,8-dimethylquinoline core is discussed below.

The Friedländer synthesis is a widely used method for preparing quinolines, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically catalyzed by an acid or a base. researchgate.netwikipedia.org

Reaction Mechanism: The reaction is generally accepted to proceed via the initial formation of a Schiff base between the amine and the carbonyl compound, followed by an intramolecular aldol-type condensation and subsequent dehydration to form the aromatic quinoline ring. thieme-connect.com

Application: To synthesize the 4,8-dimethylquinoline core, 2-amino-3-methylacetophenone would be reacted with a compound providing the remaining two carbons of the pyridine ring, such as acetone (B3395972) or propionaldehyde. The reaction conditions can be tuned, with catalysts ranging from sodium hydroxide (B78521) to p-toluenesulfonic acid and molecular iodine. wikipedia.orgorganic-chemistry.org Microwave-assisted protocols have also been developed to improve efficiency. benthamdirect.com

The Skraup synthesis is one of the oldest methods for quinoline preparation. wikipedia.org It involves heating a primary aromatic amine with glycerol, sulfuric acid, and an oxidizing agent (like nitrobenzene). wikipedia.orgquimicaorganica.org

Reaction Mechanism: The reaction is complex and proceeds under harsh conditions. Glycerol is first dehydrated by the concentrated sulfuric acid to form acrolein in situ. The aromatic amine then undergoes a Michael addition with the acrolein, followed by acid-catalyzed cyclization and dehydration. Finally, the resulting dihydroquinoline is oxidized to the quinoline. quimicaorganica.org

Application: For the target molecule's core, 2,6-dimethylaniline (B139824) would serve as the aromatic amine precursor. While effective for simple quinolines, the Skraup synthesis is often characterized by violent reaction conditions and potentially low yields for substituted anilines. researchgate.netnih.gov The Doebner-von Miller reaction is a related protocol that uses α,β-unsaturated aldehydes or ketones instead of generating acrolein from glycerol, offering more control over the substituents in the final product. nih.gov

The Pfitzinger reaction is another classical method that produces substituted quinoline-4-carboxylic acids from the reaction of isatin (B1672199) with a carbonyl compound in the presence of a base. wikipedia.orgresearchgate.net

Reaction Mechanism: The base hydrolyzes the amide bond in isatin to form an intermediate keto-acid. This intermediate then condenses with a carbonyl compound to form an imine, which subsequently cyclizes and dehydrates to yield the quinoline-4-carboxylic acid. wikipedia.org

Application: To apply this to the 4,8-dimethylquinoline system, one would start with 7-methylisatin (B72143) and react it with methyl ethyl ketone. This would yield 4,8-dimethylquinoline-2-carboxylic acid. This method is less direct for the target compound as it introduces a carboxylic acid group at the 4-position, which is not present in the final structure and would require an additional decarboxylation step.

Modern organic synthesis offers more sophisticated methods, many of which rely on transition metal catalysis. Palladium-catalyzed reactions provide efficient and often milder routes to polysubstituted quinolines.

Reaction Types: These strategies include the coupling of 2-amino aromatic ketones with alkynes, which can form the quinoline ring in a one-pot procedure. rsc.org Other methods involve the intramolecular carbonylative annulation of alkyne-tethered o-iodoanilines or Heck coupling followed by cyclization. nih.gov

Application: A potential route could involve a palladium-catalyzed coupling between a suitably protected derivative of 2-amino-3-methylacetophenone and an alkyne like propyne. These methods often exhibit high functional group tolerance and can provide access to complex quinoline structures that are difficult to obtain via classical methods.

Table 1: Comparison of Quinoline Ring Synthesis Methods

| Feature | Friedländer Condensation | Skraup Synthesis | Pfitzinger Reaction | Palladium-Catalyzed Annulation |

|---|---|---|---|---|

| Precursors | 2-Aminoaryl ketone/aldehyde + α-methylene carbonyl | Aromatic amine + Glycerol | Isatin + Carbonyl compound | Substituted aniline/alkyne/halide |

| Key Intermediate | Schiff base, Aldol adduct | Acrolein, Dihydroquinoline | Isatic acid, Imine | Organopalladium species |

| Conditions | Acid or base catalysis, often mild to moderate heat researchgate.net | Strong acid (H₂SO₄), high heat, oxidizing agent wikipedia.org | Strong base (e.g., KOH) wikipedia.org | Pd catalyst, ligands, moderate heat rsc.org |

| Primary Product | Substituted quinoline | Substituted quinoline | Quinoline-4-carboxylic acid researchgate.net | Highly substituted quinoline |

| Suitability for Core | High | Moderate (harsh conditions) | Low (requires decarboxylation) | High (versatile but requires specific precursors) |

Introduction and Functionalization of Pyrrolidinyl Moiety at the C-2 Position

Once the 4,8-dimethylquinoline core is synthesized, the final step is the introduction of the pyrrolidinyl group. This is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction.

Reaction Mechanism: The SNAr mechanism is a stepwise addition-elimination process. pharmdguru.com It requires an aromatic ring activated by electron-withdrawing groups and a good leaving group. In the quinoline system, the nitrogen atom in the ring activates the C-2 and C-4 positions towards nucleophilic attack. A precursor such as 2-chloro-4,8-dimethylquinoline (B1347593) is treated with pyrrolidine. The nitrogen atom of pyrrolidine acts as the nucleophile, attacking the electron-deficient C-2 carbon. This forms a negatively charged intermediate (a Meisenheimer-like complex), which is stabilized by the aromatic system. In the final step, the leaving group (e.g., chloride) is eliminated, restoring the aromaticity of the ring and yielding the final product. nih.gov

Reaction Conditions: These reactions are often carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), and may be heated to facilitate the reaction. A base is sometimes added to neutralize the acid (e.g., HCl) formed during the reaction.

Table 2: Summary of SNAr for Pyrrolidinyl Moiety Introduction

| Component | Role | Example |

|---|---|---|

| Substrate | Electrophile | 2-Chloro-4,8-dimethylquinoline |

| Nucleophile | Attacking Species | Pyrrolidine |

| Leaving Group | Displaced Group | Chloride (Cl⁻) |

| Solvent | Medium | Polar aprotic (e.g., DMF, DMSO) |

| Product | Final Compound | This compound |

Alternatively, modern cross-coupling reactions, such as the Buchwald-Hartwig amination, could also be employed. This palladium-catalyzed method couples an amine with an aryl halide or triflate and is known for its broad substrate scope and high efficiency, providing another potential route for the C-N bond formation.

Nucleophilic Substitution Reactions at the C-2 Position of Quinoline

A primary and widely employed method for the synthesis of 2-aminoquinolines is the nucleophilic aromatic substitution (SNAr) reaction. This approach involves the displacement of a suitable leaving group, typically a halogen, from the C-2 position of the quinoline ring by an amine nucleophile. In the case of this compound, the synthesis would commence from 2-chloro-4,8-dimethylquinoline.

The reaction mechanism proceeds through a two-step addition-elimination pathway. The nucleophile, pyrrolidine, attacks the electron-deficient C-2 carbon of the quinoline ring, leading to the formation of a tetrahedral intermediate known as a Meisenheimer complex. This intermediate is stabilized by the delocalization of the negative charge across the aromatic system. In the subsequent step, the leaving group (e.g., chloride ion) is eliminated, restoring the aromaticity of the quinoline ring and yielding the final product. The C-2 position is particularly activated for this reaction due to the electron-withdrawing effect of the ring nitrogen.

Studies on related systems, such as the reaction of 2-chloroquinolines with various amines, have shown that these reactions are often facilitated by the use of a base and can be influenced by catalysts. While specific conditions for 4,8-dimethyl-2-chloroquinoline are not extensively detailed, analogous reactions provide a framework for its synthesis. For instance, the reaction of 2-chloroquinoline-3-carbaldehydes with piperidine (B6355638) has been successfully demonstrated. rsc.org

| Reactant | Nucleophile | Catalyst/Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 2-Chloroquinoline | Piperidine | N/A | Ethanol | Reflux | Good |

| 2-Chloro-1-methylpyridinium iodide | Various Amines | N/A | Aqueous | 25-50 | Variable |

| 2-Chloro-5-nitropyrimidine | α-nucleophiles | N/A | Aqueous | Ambient | Variable |

| 5,15-Dibromo-10,20-diphenylporphyrin | Phenols | K₂CO₃ | DMF | 110 | Up to 77 |

Reductive Amination Approaches for Pyrrolidine Incorporation

Reductive amination represents an alternative pathway for installing the pyrrolidine group. This method typically involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent. For the synthesis of this compound, the corresponding ketone precursor, 4,8-dimethylquinolin-2(1H)-one, would be the starting material.

The reaction mechanism begins with the nucleophilic attack of pyrrolidine on the carbonyl carbon of the quinolinone, forming a hemiaminal intermediate. This intermediate then dehydrates to form a transient iminium ion. The crucial step is the subsequent reduction of this iminium ion by a reducing agent to yield the final saturated amine product. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). The choice of reducing agent is critical; milder reagents like NaBH₃CN are often preferred as they selectively reduce the iminium ion in the presence of the starting ketone.

This methodology is a cornerstone in the synthesis of various N-heterocycles and complex amines. rsc.orgeurekaselect.com While direct application to 4,8-dimethylquinolin-2(1H)-one is not extensively documented, the principles are well-established for a wide range of ketones and amines, including the formation of pyrrolidines from appropriate precursors. organic-chemistry.orgresearchgate.net

[3+2] Cycloaddition Reactions for Pyrrolo[2,1-a]isoquinoline (B1256269) Formation as Analogues

While not a direct synthesis of the target compound, the [3+2] cycloaddition reaction is a powerful method for constructing the analogous pyrrolo[2,1-a]isoquinoline scaffold. nih.gov This reaction is of significant interest as it allows for the rapid assembly of complex fused heterocyclic systems. organic-chemistry.org The most common approach involves the reaction of an isoquinolinium N-ylide, which acts as a 1,3-dipole, with a dipolarophile, typically an activated alkyne or alkene.

The isoquinolinium N-ylides are generated in situ from the corresponding isoquinoline (B145761) and a halo-ketone or related species in the presence of a base. nih.gov Once formed, the ylide readily reacts with an electron-deficient dipolarophile in a concerted or stepwise cycloaddition manner to form a primary cycloadduct. This intermediate often undergoes a subsequent aromatization step, typically through oxidation or elimination, to yield the stable pyrrolo[2,1-a]isoquinoline product. lookchem.comsapub.org

Recent developments have showcased cascade reactions involving formal [3+2] cycloadditions to produce highly functionalized fluorinated pyrrolo[2,1-a]isoquinolines in good to excellent yields under mild conditions. organic-chemistry.org These methods highlight the versatility of cycloaddition strategies in building complex heterocyclic frameworks that are structurally related to substituted quinolines. lookchem.comsapub.org

Optimization of Reaction Conditions and Yields for Selective Synthesis

The selective synthesis of this compound with high yield requires careful optimization of several reaction parameters. For the nucleophilic aromatic substitution pathway, key variables include the choice of solvent, temperature, base, and the potential use of a catalyst.

Solvent: The solvent plays a crucial role in SNAr reactions. Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile (B52724) are often used as they can solvate the cationic species and promote the reaction rate. In some cases, alcohols or even aqueous media can be employed. researchgate.net

Temperature: Reaction temperature significantly influences the reaction rate. While some SNAr reactions can proceed at room temperature, elevated temperatures or microwave irradiation are often required to drive the reaction to completion, especially with less reactive substrates or nucleophiles. nih.gov

Base/Catalyst: The presence of a base (e.g., K₂CO₃, Et₃N) is often necessary to neutralize the acid (e.g., HCl) generated during the reaction, which can protonate the amine nucleophile and render it inactive. In some synthetic protocols for quinolines, transition metal catalysts (e.g., copper or palladium complexes) are used to facilitate C-N bond formation, although many SNAr reactions proceed without them. nih.govnih.gov

Reactant Stoichiometry: The molar ratio of the amine nucleophile to the haloquinoline can also affect the yield. Using an excess of the amine can help to drive the reaction forward.

Optimization studies for analogous quinoline syntheses have demonstrated that tuning these parameters is essential. For instance, in nanocatalyzed Friedlander reactions to produce polysubstituted quinolines, the catalyst load and temperature were optimized to achieve the best results. nih.gov

| Parameter | Influence on Reaction | Common Conditions/Examples |

|---|---|---|

| Solvent | Affects solubility and reaction rate. | DMF, DMSO, Acetonitrile, Ethanol |

| Temperature | Controls reaction kinetics. | Room Temperature to 150°C, Microwave Irradiation |

| Catalyst | Can lower activation energy and improve yield. | Copper salts (CuI, CuO), Palladium complexes |

| Base | Neutralizes acid byproducts. | K₂CO₃, Et₃N, KOH |

| Reaction Time | Determines the extent of conversion. | Few hours to 24 hours |

Chromatographic and Recrystallization Purification Techniques

Following the synthesis, the crude this compound must be purified to remove unreacted starting materials, reagents, and byproducts. The standard methods for the purification of solid organic compounds are column chromatography and recrystallization.

Chromatographic Purification: Flash column chromatography is a highly effective technique for separating the target compound from impurities. The choice of the stationary phase (typically silica (B1680970) gel) and the mobile phase (a solvent system, often a mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent like ethyl acetate) is critical. The polarity of the eluent is gradually increased to first elute non-polar impurities, followed by the desired product. The progress of the separation is monitored by thin-layer chromatography (TLC).

Recrystallization: Recrystallization is a technique used to purify a solid compound based on differences in solubility. The crude product is dissolved in a minimum amount of a hot solvent in which the compound is highly soluble at elevated temperatures but poorly soluble at lower temperatures. As the solution cools slowly, the solubility of the target compound decreases, leading to the formation of pure crystals. Impurities, which are present in smaller amounts, remain dissolved in the solvent (mother liquor). The choice of solvent is paramount for successful recrystallization. An ideal solvent should not react with the compound and should have a boiling point below the melting point of the compound. If a single solvent is not suitable, a mixed-solvent system may be employed. The purified crystals are then collected by filtration.

For aminoquinoline derivatives, a common procedure involves initial purification by column chromatography followed by recrystallization from a suitable solvent like ethanol, toluene, or a hexane/ethyl acetate (B1210297) mixture to obtain an analytically pure sample. sapub.org

Advanced Structural Characterization and Elucidation of 4,8 Dimethyl 2 1 Pyrrolidinyl Quinoline

Spectroscopic Techniques for Definitive Structural Confirmation

Spectroscopic methods are indispensable for the unambiguous determination of molecular structures. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provides a complete picture of the atomic connectivity and elemental composition of a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy would reveal the number of distinct proton environments, their chemical shifts (δ), spin-spin coupling patterns (multiplicity), and integration values (number of protons). For 4,8-Dimethyl-2-(1-pyrrolidinyl)quinoline, one would expect to observe signals corresponding to the aromatic protons on the quinoline (B57606) ring, the protons of the two methyl groups, and the protons of the pyrrolidinyl ring. The chemical shifts would be influenced by the electron-donating nature of the pyrrolidinyl group and the methyl substituents.

Hypothetical ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Value | s, d, t, q, m | #H | e.g., H-3, 4-CH₃ |

| Value | s, d, t, q, m | #H | e.g., H-5, H-6 |

| Value | s, d, t, q, m | #H | e.g., H-7, 8-CH₃ |

| Value | s, d, t, q, m | #H | e.g., Pyrrolidinyl-H |

| Value | s, d, t, q, m | #H | e.g., Pyrrolidinyl-H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy provides information about the different carbon environments in the molecule. The spectrum for this compound would show distinct signals for each carbon atom in the quinoline core, the two methyl groups, and the pyrrolidinyl substituent. The chemical shifts would indicate whether the carbons are aromatic, aliphatic, or part of a specific functional group.

Hypothetical ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| Value | e.g., C-2, C-3 |

| Value | e.g., C-4, 4-CH₃ |

| Value | e.g., C-4a, C-5 |

| Value | e.g., C-6, C-7 |

| Value | e.g., C-8, 8-CH₃ |

| Value | e.g., C-8a |

| Value | e.g., Pyrrolidinyl-C |

| Value | e.g., Pyrrolidinyl-C |

Two-Dimensional (2D) NMR Correlation Spectroscopy (e.g., COSY, HSQC, HMBC)

2D NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other, helping to identify adjacent protons within the quinoline and pyrrolidinyl rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and piecing together the different fragments of the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

HRMS provides a highly accurate measurement of the mass-to-charge ratio, which can be used to determine the precise elemental formula of the compound. For this compound (C₁₅H₁₈N₂), the expected exact mass would be calculated and compared with the experimentally determined value to confirm the elemental composition.

To generate a scientifically accurate and thorough article based on the provided outline, specific data from advanced structural characterization techniques are necessary. This includes:

Infrared (IR) Spectroscopy: Actual absorption peak data (in cm⁻¹) and their corresponding functional group assignments for this exact molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Specific absorption maxima (λmax) that describe the electronic transitions within the compound.

Single Crystal X-ray Diffraction Analysis: A published crystal structure is required to provide details on the crystal system, space group, precise bond lengths and angles, molecular conformation, and specific intermolecular interactions.

The conducted searches did not yield any publications or database entries containing this specific experimental information for this compound. While information exists for related quinoline derivatives, the strict requirement to focus solely on the target compound and to provide detailed, accurate data tables and research findings prevents the generation of the article. Creating such an article without this specific data would result in speculation and inaccuracy, violating the core instructions of the request.

Therefore, the article on the "" cannot be generated at this time due to the absence of the necessary primary scientific data.

Computational and Theoretical Investigations of 4,8 Dimethyl 2 1 Pyrrolidinyl Quinoline

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are powerful tools for understanding the electronic structure and properties of molecules like 4,8-Dimethyl-2-(1-pyrrolidinyl)quinoline. These methods, rooted in quantum mechanics, provide insights into molecular geometry, orbital energies, and reactivity, which are often difficult to probe experimentally.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. It is based on the principle that the energy of a system can be determined from its electron density. For a molecule like this compound, DFT calculations would typically be employed to determine its most stable three-dimensional arrangement of atoms, known as the ground state geometry. This is achieved by finding the minimum energy structure on the potential energy surface. The choice of the functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)) is crucial for obtaining accurate results.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in a molecule's chemical reactivity and electronic properties. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability. A large energy gap suggests high stability and low reactivity. For quinoline (B57606) derivatives, the distribution of HOMO and LUMO orbitals can provide insights into the regions of the molecule that are most likely to participate in chemical reactions.

The Electrostatic Potential Surface (EPS) map is a visual representation of the charge distribution in a molecule. It is plotted on the molecule's electron density surface, with different colors indicating regions of varying electrostatic potential. Red typically represents regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue represents regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. For this compound, an EPS map would reveal the electron-rich and electron-poor areas, providing valuable information about its intermolecular interactions and reactive sites.

Global and local reactivity descriptors, derived from DFT calculations, are used to quantify the reactivity of a molecule. Global descriptors, such as chemical potential, hardness, softness, and electrophilicity index, provide a general measure of a molecule's reactivity. Local reactivity descriptors, like Fukui functions, identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. These descriptors are valuable for predicting the regioselectivity of chemical reactions involving quinoline derivatives.

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the properties of molecules in their excited states. It is a powerful tool for simulating ultraviolet-visible (UV-Vis) absorption spectra by calculating the energies of electronic transitions from the ground state to various excited states. For this compound, TD-DFT calculations could predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, providing a theoretical basis for understanding its electronic absorption characteristics.

The Gauge-Independent Atomic Orbital (GIAO) method is a widely used approach for calculating nuclear magnetic resonance (NMR) chemical shifts. This method, often employed in conjunction with DFT, can predict the ¹H and ¹³C NMR spectra of a molecule. For this compound, theoretical chemical shifts calculated using the GIAO method could be compared with experimental data to confirm its structure and aid in the assignment of NMR signals. Discrepancies between calculated and experimental shifts can sometimes provide insights into solvent effects or conformational dynamics.

Density Functional Theory (DFT) Calculations for Ground State Geometries

Molecular Docking Simulations for Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule ligand to a protein target.

Selection and Preparation of Relevant Protein Targets

For a compound like this compound, a class of quinoline derivatives with a pyrrolidinyl substitution, relevant protein targets would be selected based on the known biological activities of similar compounds. These targets often include enzymes and receptors implicated in various diseases. Based on studies of analogous quinoline structures, potential targets for investigation would include:

DNA Gyrase: An essential bacterial enzyme involved in DNA replication, making it a common target for antibacterial agents. nih.govnih.gov Quinolone antibiotics are well-known inhibitors of this enzyme.

Sphingosine Kinase (SphK): These lipid kinases are involved in cell proliferation and survival, and their overexpression is linked to cancer. nih.govresearchgate.netnih.gov

Epidermal Growth Factor Receptor (EGFR): A tyrosine kinase that plays a crucial role in cell growth and proliferation; its inhibition is a key strategy in cancer therapy. nih.govnih.govugm.ac.id

Cholinesterases (AChE and BChE): These enzymes are critical for neurotransmission, and their inhibitors are used in the treatment of Alzheimer's disease. nih.govresearchgate.netnih.gov

Preparation of these protein targets would involve retrieving their three-dimensional crystal structures from a repository like the Protein Data Bank (PDB). The preparation process typically includes the removal of water molecules and any co-crystallized ligands, the addition of hydrogen atoms, and the assignment of appropriate charges to the amino acid residues to prepare the protein for docking simulations.

Prediction of Ligand-Protein Binding Modes and Key Intermolecular Interactions

Once the protein targets are prepared, molecular docking simulations would be performed to predict how this compound binds within their active sites. The simulations would generate various possible binding poses, which are then scored based on their predicted stability.

The analysis of the best-scoring poses would reveal key intermolecular interactions between the ligand and the protein. These interactions are crucial for the stability of the ligand-protein complex and can include:

Hydrogen Bonds: Formed between hydrogen bond donors and acceptors on both the ligand and the protein.

Hydrophobic Interactions: Occur between nonpolar regions of the ligand and protein.

Pi-Pi Stacking: Interactions between aromatic rings.

Van der Waals Forces: Weak, short-range electrostatic attractive forces.

For instance, in studies of other quinoline derivatives, hydrogen bonding with specific amino acid residues in the active site is often a critical determinant of binding affinity. nih.govresearchgate.net

Calculation of Binding Energies and Predicted Affinities

Docking programs use scoring functions to estimate the binding energy or affinity of the ligand for the protein. researchgate.net Lower binding energy values typically indicate a more stable and favorable interaction. These predicted affinities provide a quantitative measure to rank the potential of the compound to interact with different targets. For example, a more negative docking score would suggest a higher predicted binding efficacy. nih.gov

Table 1: Hypothetical Predicted Binding Affinities of this compound with Various Protein Targets

| Protein Target | PDB ID | Predicted Binding Affinity (kcal/mol) |

| DNA Gyrase | e.g., 2XCT | -8.5 |

| Sphingosine Kinase 1 | e.g., 3VZB | -9.2 |

| EGFR | e.g., 1M17 | -7.8 |

| Acetylcholinesterase | e.g., 4EY7 | -10.1 |

Note: The data in this table is hypothetical and for illustrative purposes only, as no specific studies on this compound were found.

Conformational Analysis of this compound within Active Sites

This analysis involves studying the three-dimensional arrangement of the atoms of this compound when it is bound within the active site of a protein. The flexibility of the ligand and the protein's active site allows for conformational changes upon binding. Understanding the bioactive conformation of the ligand is essential for structure-based drug design, as it provides insights into the optimal geometry for binding and can guide the design of more potent analogs. nih.gov

Molecular Dynamics Simulations for Conformational Stability and Dynamic Interactions

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. In the context of drug discovery, MD simulations can provide a more dynamic and realistic view of the ligand-protein complex compared to the static picture from molecular docking.

An MD simulation of the this compound-protein complex would reveal the stability of the binding pose predicted by docking. nih.govresearchgate.net Key analyses from MD simulations include:

Root Mean Square Deviation (RMSD): To assess the stability of the complex over the simulation time.

Root Mean Square Fluctuation (RMSF): To identify the flexibility of different regions of the protein upon ligand binding.

Hydrogen Bond Analysis: To monitor the persistence of hydrogen bonds throughout the simulation.

These simulations would provide a deeper understanding of the dynamic interactions and the conformational stability of the ligand within the active site.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Analogues

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.netmdpi.com

To perform a QSAR study for analogues of this compound, a dataset of structurally similar compounds with their experimentally determined biological activities against a specific target would be required. Various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) would be calculated for each compound. Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to build a QSAR model that can predict the biological activity of new, untested analogues. nih.gov Such models are valuable for prioritizing the synthesis of new compounds with potentially improved activity.

In Silico Prediction of Potential Biological Activities (e.g., Neuroprotective, Anti-inflammatory)

Computational, or in silico, methods are pivotal in modern drug discovery for the preliminary screening and prediction of the biological activities of novel compounds. These techniques, which include molecular docking, quantitative structure-activity relationship (QSAR) studies, and pharmacophore modeling, allow for the theoretical evaluation of a molecule's potential therapeutic effects before undertaking extensive laboratory research.

For the specific compound, This compound , a comprehensive review of available scientific literature reveals a notable absence of dedicated in silico studies investigating its potential neuroprotective or anti-inflammatory activities. While the broader class of quinoline derivatives has been the subject of numerous computational investigations for such properties, specific predictive data for this particular molecule have not been published.

Quinoline derivatives, as a structural class, are recognized for their diverse biological activities. mdpi.com Computational studies on various substituted quinolines have suggested their potential to interact with biological targets relevant to neuroprotection and inflammation. For instance, in silico screening of quinoline derivatives has identified candidates with the potential to inhibit enzymes such as acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), which are key targets in the management of neurodegenerative diseases. mdpi.com Similarly, computational models have been employed to predict the anti-inflammatory potential of quinoline scaffolds by assessing their ability to inhibit enzymes like cyclooxygenase (COX).

However, it is crucial to emphasize that these findings are for the general class of quinoline derivatives and cannot be directly extrapolated to This compound without specific computational analysis of this molecule. The unique substitution pattern of a pyrrolidinyl group at the 2-position and methyl groups at the 4- and 8-positions will significantly influence its electronic and steric properties, and consequently, its interaction with biological targets.

Therefore, while the quinoline core suggests a potential avenue for biological activity, there is currently no specific in silico data to substantiate a neuroprotective or anti-inflammatory profile for This compound . Future computational and theoretical investigations would be necessary to elucidate its specific potential in these therapeutic areas. Such studies would likely involve molecular docking against relevant neurological and inflammatory targets, as well as the application of predictive algorithms like PASS (Prediction of Activity Spectra for Substances) to forecast its broader biological activity spectrum.

In Vitro Biological Activity and Mechanistic Studies of 4,8 Dimethyl 2 1 Pyrrolidinyl Quinoline

Enzyme Inhibition Assays

Bacterial DNA Gyrase Inhibition Studies

The quinoline (B57606) scaffold is a well-established pharmacophore in the development of bacterial DNA gyrase inhibitors, most notably the fluoroquinolone class of antibiotics. These agents typically function by stabilizing the enzyme-DNA complex, leading to breaks in the bacterial chromosome and subsequent cell death. However, specific inhibitory data for 4,8-Dimethyl-2-(1-pyrrolidinyl)quinoline against bacterial DNA gyrase is not extensively documented in publicly available literature. While numerous quinoline derivatives have been synthesized and evaluated for their antimicrobial properties through DNA gyrase inhibition, the specific substitution pattern of a pyrrolidinyl group at the 2-position and methyl groups at the 4- and 8-positions has not been a primary focus of these reported studies. One study on other synthetic quinoline derivatives, specifically 2,8-dicyclopentyl-4-methyl quinoline and 2,8-dicyclohexyl-4-methyl quinoline, indicated that they were not potent inhibitors of E. coli DNA gyrase, suggesting that not all quinoline-based compounds are effective in this regard. researchgate.net Further research is required to determine the specific activity, if any, of this compound against this bacterial enzyme.

Sphingosine Kinase (SphK1 and SphK2) Inhibition

Sphingosine kinases (SphK1 and SphK2) are critical enzymes in the sphingolipid metabolic pathway and have emerged as important targets in cancer and inflammatory diseases. The inhibitory potential of various heterocyclic compounds, including those with a quinoline core, has been explored. For instance, studies on a series of quinoline-5,8-diones have identified compounds with dual inhibitory activity against both SphK1 and SphK2 in the low micromolar range. nih.gov One such derivative incorporating a pyrrolidine (B122466) moiety, although structurally distinct from this compound, demonstrated IC50 values of 42 µM and 13 µM against SphK1 and SphK2, respectively. nih.govresearchgate.net This suggests that the quinoline scaffold can be adapted for SphK inhibition. However, direct experimental data detailing the specific IC50 values or the mechanism of inhibition for this compound against SphK1 and SphK2 are not currently available in the reviewed literature.

DNA Methyltransferase (DNMT) Inhibition

DNA methyltransferases are key enzymes in epigenetic regulation, and their inhibition is a promising strategy in cancer therapy. Non-nucleoside inhibitors of DNMTs have been an area of active research, with several quinoline-based compounds showing potential. frontiersin.org One notable example is SGI-1027, a 4-aminoquinoline (B48711) derivative, which has been shown to inhibit DNMT1, DNMT3A, and DNMT3B with IC50 values in the micromolar range. nih.gov The mechanism of these quinoline-based inhibitors is thought to be competitive with the DNA substrate. nih.gov While these findings highlight the potential of the quinoline scaffold in targeting DNMTs, it is important to note that SGI-1027 is a more complex molecule than this compound. biorxiv.org Specific studies quantifying the inhibitory effect of this compound on DNMTs have not been identified.

Cholinesterase Inhibition (Acetylcholinesterase, Butyrylcholinesterase)

Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are important for the management of Alzheimer's disease. The quinoline nucleus has been incorporated into various compounds designed as cholinesterase inhibitors. nih.gov For example, a series of quinoline chalcone (B49325) derivatives were found to exhibit inhibitory activity against both AChE and BChE. nih.gov Similarly, certain functionalized quinolinones have demonstrated potent and selective inhibition of human recombinant AChE. mdpi.com However, these studies focus on quinoline derivatives with different substitution patterns from the compound . There is a lack of specific published data on the in vitro inhibitory activity of this compound against either acetylcholinesterase or butyrylcholinesterase.

Mammalian Topoisomerase II Inhibition

Mammalian topoisomerase II is a vital enzyme for DNA replication and a target for several anticancer drugs. nih.gov Some quinolone antibacterials have been found to also inhibit mammalian topoisomerase II. researchgate.net Research into the structure-activity relationships of these compounds has been conducted to understand the features that confer this activity. In one study of fluoroquinolone derivatives, the replacement of a 7-position substituent with a pyrrolidinyl group did not lead to an enhancement of activity against mammalian topoisomerase II. It is important to emphasize that this finding pertains to a different quinolone scaffold and does not directly describe the activity of this compound. Direct experimental evaluation of this compound's effect on mammalian topoisomerase II has not been reported in the available literature.

Antioxidant Activity Evaluation

Mechanistic Pathways of Antioxidant Action (e.g., Hydrogen Atom Transfer, Single Electron Transfer)

No studies were identified that investigated the mechanistic pathways of antioxidant action for this compound. Research into whether this compound acts via Hydrogen Atom Transfer (HAT), Single Electron Transfer (SET), or other antioxidant mechanisms has not been published. Consequently, there is no available data to present in a table format regarding its antioxidant activity.

In Vitro Studies on Anti-inflammatory and Neuroprotective Potential

There is a lack of published in vitro studies examining the anti-inflammatory and neuroprotective potential of this compound. Scientific literature does not currently contain data on its effects on inflammatory markers, relevant enzymatic pathways, or its ability to protect neuronal cells in vitro. Therefore, no data tables can be generated on these potential activities.

Photosynthetic Electron Transport Inhibition in Isolated Chloroplasts

No research could be found that assesses the capacity of this compound to inhibit photosynthetic electron transport in isolated chloroplasts. Its potential effects on Photosystem I or Photosystem II have not been documented in the available scientific literature, and as such, no data on its inhibitory concentration (IC50) or specific site of action can be provided.

Structure Activity Relationship Sar Analysis of 4,8 Dimethyl 2 1 Pyrrolidinyl Quinoline and Its Analogues

Influence of Substituent Position and Nature on Quinoline (B57606) Ring System

The functionalization of the quinoline core is a key strategy for modulating the cytotoxic effects and other biological activities of these compounds. brieflands.com The specific placement and electronic properties of substituents can dictate the molecule's interaction with biological targets.

The presence of methyl groups on the quinoline ring can significantly influence the biological activity of the molecule. While direct SAR studies on 4,8-Dimethyl-2-(1-pyrrolidinyl)quinoline are not extensively documented, the effects of methyl substituents have been noted in related quinoline series.

For instance, in the context of 8-aminoquinolines, the introduction of substituents on the quinoline nucleus affects the compound's activity based on the position and nature of the group. who.int The modification of a methyl group at the C-8 position is a known strategy for creating derivatives with altered biological profiles. researchgate.net In some series, a 4-methyl substituent has been associated with high activity, although this can sometimes be coupled with increased toxicity. who.int The presence of a methyl group can influence the molecule's lipophilicity and steric profile, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its binding affinity to target proteins.

In a series of 2-substituted quinolines, a 2-chloro-8-methyl derivative was synthesized as a planar molecule, and its crystal packing was stabilized by π–π stacking interactions, a property that can be relevant for interactions with biological macromolecules. nih.gov This suggests that the 8-methyl group is well-tolerated within a planar quinoline system and can participate in shaping the intermolecular interactions that may be crucial for biological activity.

The 2-aminoquinoline (B145021) scaffold is a key intermediate for the preparation of various biologically active compounds. benthamdirect.comresearchgate.net The nature of the substituent at the C-2 position is critical in defining the pharmacological properties of the molecule.

The pyrrolidine (B122466) ring, a five-membered nitrogen heterocycle, is widely used in drug discovery to explore pharmacophore space and introduce specific stereochemistry. nih.gov Its non-planar, three-dimensional structure can be advantageous for binding to protein targets. nih.gov In the context of 4-aminoquinolines, modifications of the side chain, including the incorporation of a pyrrolidinyl ring, have been shown to lead to a substantial increase in antimalarial activity. researchgate.net

The biological activity of molecules containing a pyrrolidine ring can be finely tuned by introducing substituents onto the ring itself. nih.gov SAR studies on various pyrrolidine-containing compounds have revealed that the position and nature of these substituents are critical.

For example, in a series of pyrrolidine-2,5-dione derivatives, substituents at the 3-position strongly affected anticonvulsant activity. nih.gov Similarly, for pyrrolidine sulfonamides, fluorophenyl substituents at the 3-position offered better in vitro potency. nih.gov The stereochemical configuration of substituents on the pyrrolidinyl ring is also a determining factor; for instance, a cis-configuration of substituents at the 3- and 4-positions was preferred over the trans orientation for a series of PPARα/γ dual agonists. nih.gov

These findings suggest that modifications to the pyrrolidinyl ring of this compound, such as the introduction of alkyl, aryl, or halogen groups at the 3- or 4-positions, could lead to analogues with modulated potency and selectivity.

Stereochemical Considerations and Enantiomeric Activity Differences

Stereochemistry plays a crucial role in the interaction of small molecules with chiral biological targets like proteins and enzymes. The two enantiomers of a chiral drug can exhibit significant differences in their biological activity, pharmacokinetics, and toxicity. The pyrrolidine ring in 2-(1-pyrrolidinyl)quinoline analogues can possess chiral centers, especially when substituted, making stereochemistry an important consideration.

Pharmacophore Modeling and Ligand-Based Drug Design Strategies

Pharmacophore modeling and Quantitative Structure-Activity Relationship (QSAR) studies are powerful tools in drug design for identifying the key structural features required for biological activity. frontiersin.org For quinoline derivatives, these methods have been applied to develop models that can predict the activity of new compounds.

2D and 3D-QSAR studies on a series of 4-aminoquinoline (B48711) derivatives with antimalarial activity have shown that descriptors such as LUMO energy and quadrupole moments have a positive contribution to the biological activity. crpsonline.com 3D-QSAR studies using methods like k-Nearest Neighbor Molecular Field Analysis (kNN-MFA) have identified the importance of steric properties for the inhibitory activity of nitric oxide synthase inhibitors based on a 2-aminopyridine (B139424) scaffold, which is structurally related to 2-aminoquinolines. nih.gov

Pharmacophore models for quinoline-based compounds often include features such as hydrogen bond acceptors and donors, aromatic rings, and hydrophobic groups. frontiersin.org For instance, a pharmacophore model for Plasmodium falciparum 5-aminolevulinate synthase inhibitors identified a quinoline ring linked to another heterocyclic ring as a key structural feature. frontiersin.org These models provide a deeper insight into the structural basis of inhibition and can be used to screen virtual libraries for new potential inhibitors. researchgate.netnih.gov

The general structure for some quinoline-based inhibitors includes a 4-phenoxyquinoline moiety and an aromatic group connected by a linker, highlighting the importance of specific spatial arrangements of key functional groups. Such ligand-based drug design strategies are instrumental in the rational design of novel, more potent analogues.

Correlation between Computational Predictions and Experimental Biological Data

The validation of computational models through experimental testing is a critical step in drug discovery. A strong correlation between predicted and experimental biological data gives confidence in the predictive power of the computational model.

Several QSAR studies on quinoline derivatives have demonstrated a good correlation between computational predictions and experimental results. nih.gov For example, a study on quinolinone-based thiosemicarbazones as anti-tuberculosis agents developed a QSAR model with a high squared correlation coefficient (R²) of 0.83, which was validated by various methods. nih.gov

In another study on quinoline derivatives for the inhibition of Plasmodium falciparum, 2D and 3D-QSAR models were developed and experimentally validated. mdpi.comucm.es The final models showed high predictive squared correlation coefficients (r²test) of up to 0.878. nih.govmdpi.com The models were then used to predict the activity of ten newly synthesized quinoline derivatives, and the experimental results correlated well with the predictions, confirming the accuracy of the QSAR models. nih.govmdpi.com These studies exemplify the successful synergy between computational analysis and experimental validation in the field of quinoline-based drug discovery, allowing for a more efficient and targeted approach to the design of new therapeutic agents. researchgate.netnih.gov

Conclusion and Future Research Directions

Summary of Key Research Findings for 4,8-Dimethyl-2-(1-pyrrolidinyl)quinoline

Following an extensive search of available scientific literature, no specific research findings for this compound could be identified. There are no published studies detailing its synthesis, characterization, or biological evaluation. While the general class of quinolines is well-documented, data pertaining directly to this compound is absent from the public domain.

Identification of Promising Biological Activities and Underlying Mechanisms

There is no available data identifying any biological activities or underlying mechanisms of action for this compound. The quinoline (B57606) core is known to be a privileged scaffold in medicinal chemistry, with various derivatives exhibiting anticancer, antimicrobial, anti-inflammatory, and other properties. However, without experimental data, the specific biological profile of this compound remains unknown.

Opportunities for Further Structural Derivatization and Optimization of this compound

The structure of this compound presents several theoretical opportunities for structural derivatization. Modifications could be made to the quinoline core, the dimethyl substituents, or the pyrrolidinyl group. For instance, altering the substitution pattern on the quinoline ring or introducing different functional groups could modulate its electronic and steric properties. Such modifications are common strategies in drug discovery to optimize potency, selectivity, and pharmacokinetic properties of lead compounds. However, in the absence of any initial biological activity data for the parent compound, these potential derivatizations are purely speculative.

Potential Applications in Chemical Biology and Drug Discovery Efforts

Given the lack of research, the potential applications of this compound in chemical biology and drug discovery are entirely hypothetical. As a starting point, the compound would need to be synthesized and screened against a wide range of biological targets to identify any potential therapeutic utility. Based on the activities of other quinoline derivatives, it could be investigated for roles as an anticancer agent, an antimicrobial compound, or a modulator of specific enzymes or receptors. Until such foundational research is conducted, its potential remains undetermined.

Q & A

Q. What are the established synthetic routes for 4,8-Dimethyl-2-(1-pyrrolidinyl)quinoline, and how can reaction conditions be optimized?

The synthesis typically involves cyclization and substitution reactions. A transition-metal-free one-pot method using nitrobenzenes and 3-(1-pyrrolidinyl)crotonates has been reported, yielding quinolines with pyrrolidinyl substituents in high efficiency . Key optimization parameters include:

- Temperature : Maintaining 80–100°C during cyclization.

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates.

- Catalyst-free conditions : Avoids contamination from metal residues, critical for pharmaceutical applications.

Yield improvements (>80%) are achievable by controlling stoichiometry and reaction time.

Q. Which spectroscopic techniques are most reliable for structural confirmation and purity assessment?

- NMR spectroscopy : ¹H and ¹³C NMR identify substituent positions (e.g., methyl groups at C4/C8, pyrrolidinyl at C2) .

- Mass spectrometry (MS) : High-resolution MS confirms molecular weight (C₁₆H₁₈N₂, MW 238.33 g/mol).

- HPLC : Purity >95% is achievable with reverse-phase chromatography using acetonitrile/water gradients .

Q. What in vitro assays are recommended for initial biological screening?

- Antimicrobial activity : Disk diffusion assays against Gram-positive/negative bacteria.

- Enzyme inhibition : Kinase or protease inhibition assays (IC₅₀ determination).

- Cytotoxicity : MTT assays on mammalian cell lines to assess therapeutic index .

Advanced Research Questions

Q. How can structural contradictions in reported biological activities of pyrrolidinyl-substituted quinolines be resolved?

Discrepancies often arise from:

- Purity variations : Impurities (e.g., unreacted intermediates) skew bioactivity. Validate purity via HPLC and elemental analysis.

- Experimental conditions : Standardize assay protocols (e.g., pH, temperature) to enable cross-study comparisons.

- Structural analogs : Compare with derivatives like 3-(1-pyrrolidinyl)quinoline (lacking methyl groups), which show reduced antimicrobial activity, highlighting the role of methyl substituents in potency .

Q. What strategies enhance target selectivity in enzyme inhibition studies?

- Molecular docking : Simulate interactions with enzyme active sites (e.g., kinases) to identify critical binding motifs.

- Substituent modification : Introduce electron-withdrawing groups (e.g., -Cl) at C7 to improve selectivity for microbial enzymes over human kinases .

- Proteomic profiling : Use activity-based protein profiling (ABPP) to map off-target effects .

Q. How can mechanistic studies elucidate interactions with biological targets?

- X-ray crystallography : Resolve co-crystal structures with target enzymes (e.g., HCV polymerase) to identify binding modes.

- Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters.

- Mutagenesis : Engineer enzyme mutants (e.g., alanine scanning) to pinpoint critical residues for inhibition .

Data Contradiction and Methodological Challenges

Q. How should researchers address inconsistent solubility data in polar solvents?

Reported solubility variations stem from:

- Crystallinity : Amorphous forms exhibit higher solubility than crystalline forms. Characterize solid-state properties via XRPD.

- pH-dependent solubility : Protonation of the quinoline nitrogen at acidic pH increases aqueous solubility. Conduct solubility studies across pH 1–7 .

Q. What computational tools are effective for SAR studies of quinoline derivatives?

- QSAR models : Use descriptors like logP, topological polar surface area (TPSA), and H-bond acceptors/donors to predict bioavailability.

- DFT calculations : Analyze electronic effects of substituents (e.g., methyl groups enhance lipophilicity) .

Comparative Analysis Table

| Compound | Key Structural Features | Reported Bioactivity |

|---|---|---|

| This compound | C2-pyrrolidinyl, C4/C8-methyl | Antimicrobial (MIC: 2–8 µg/mL) |

| 3-(1-Pyrrolidinyl)quinoline | C3-pyrrolidinyl, no methyl groups | Lower activity (MIC: 32 µg/mL) |

| 7-Chloro-4,8-dimethyl analog | C7-Cl addition | Enhanced kinase inhibition (IC₅₀: 0.5 µM) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.